molecular formula C9H8F2O3 B1410105 2-Difluoromethoxy-6-methoxybenzaldehyde CAS No. 1803811-37-1

2-Difluoromethoxy-6-methoxybenzaldehyde

Cat. No. B1410105
CAS RN: 1803811-37-1
M. Wt: 202.15 g/mol
InChI Key: WNIURSAWNFALNQ-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-6-methoxybenzaldehyde (2-DFMOB) is a naturally occurring chemical compound found in a variety of plants. It is a colorless solid that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-DFMOB is a versatile intermediate that can be used in a variety of synthetic pathways and has a number of useful properties.

Mechanism of Action

2-Difluoromethoxy-6-methoxybenzaldehyde is a versatile intermediate that can be used in a variety of synthetic pathways. It is an electrophilic aromatic substitution reaction, meaning that it is capable of undergoing substitution reactions with nucleophiles. This reaction is catalyzed by a Lewis acid, such as a metal halide, and is an important step in the synthesis of a variety of organic compounds. The reaction proceeds through several steps, including the formation of an intermediate, the formation of a carbocation, and the formation of the desired product.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, and has been used in the treatment of certain fungal infections. It has also been found to have anti-inflammatory and analgesic properties, and has been used in the treatment of certain inflammatory conditions. In addition, this compound has been found to have anti-cancer properties, and has been used in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

2-Difluoromethoxy-6-methoxybenzaldehyde has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of synthetic pathways. Additionally, it is a relatively stable compound and is not easily degraded in the presence of heat or light. However, this compound is also sensitive to oxygen and moisture and can be easily oxidized. Furthermore, it is a relatively expensive compound and may not be suitable for large-scale synthesis.

Future Directions

2-Difluoromethoxy-6-methoxybenzaldehyde has a number of potential future directions. It has been found to have antifungal and antibacterial properties and has been used in the treatment of certain fungal infections. Additionally, it has been found to have anti-inflammatory and analgesic properties and has been used in the treatment of certain inflammatory conditions. Furthermore, this compound has been found to have anti-cancer properties and has been used in the treatment of certain types of cancer. Additionally, it has potential applications in the synthesis of dyes and pigments, and in the production of polymeric materials. Finally, it could be used as a starting material for the synthesis of a variety of organic compounds.

Scientific Research Applications

2-Difluoromethoxy-6-methoxybenzaldehyde has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used to synthesize a variety of polymers, such as polyurethanes and polyesters, as well as in the production of polymeric materials. In addition, this compound is used in the synthesis of dyes and pigments, and in the production of chemicals used in the textile and paper industries. This compound is also used in the synthesis of dyes and pigments for use in paints, inks, and cosmetics.

properties

IUPAC Name

2-(difluoromethoxy)-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-3-2-4-8(6(7)5-12)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIURSAWNFALNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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